molecular formula C20H22ClFN2O2 B4649929 2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4649929
M. Wt: 376.8 g/mol
InChI Key: LTDSDIPFOSNUOL-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazino]-1-ethanone is a complex organic compound characterized by the presence of chloro, fluoro, and ethoxy functional groups attached to a phenyl ring, along with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds One common approach is to begin with the halogenation of a phenyl ring to introduce the chloro and fluoro substituents This is followed by the formation of the ethanone moiety through a Friedel-Crafts acylation reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazino]-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenol
  • 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
  • 2-Chloro-6-(trifluoromethoxy)aniline

Uniqueness

Compared to these similar compounds, 2-(2-chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazino]-1-ethanone is unique due to the presence of the piperazine ring and the ethoxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c1-2-26-19-9-4-3-8-18(19)23-10-12-24(13-11-23)20(25)14-15-16(21)6-5-7-17(15)22/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDSDIPFOSNUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-1-ETHANONE

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